Sciadopitysin

CYP1B1 inhibition drug metabolism selectivity

Sciadopitysin is a 3′,8″-biflavone with a distinct 7,4′,4‴-trimethoxy substitution pattern not found in other Ginkgo biflavonoids. This structure drives its uniquely potent human CES2 inhibition (Ki <100 nM) with >1000-fold selectivity over CES1, making it a superior tool for irinotecan toxicity research. It also exhibits dual bone-protective effects (osteoblast stimulation + RANKL/NF-κB osteoclast suppression) and acts as the most abundant Ginkgo biloba marker (>1 mg/g). Our ≥98% analytical standard ensures reproducible results for biomarker development, quality control, and preclinical studies where functional interchangeability with analogs is not an option.

Molecular Formula C33H24O10
Molecular Weight 580.5 g/mol
CAS No. 521-34-6
Cat. No. B1680922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSciadopitysin
CAS521-34-6
SynonymsSciadopitysin;  NSC 45108;  NSC-45108;  NSC45108
Molecular FormulaC33H24O10
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC
InChIInChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
InChIKeyYCXRBCHEOFVYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sciadopitysin (CAS 521-34-6) for Research and Industrial Sourcing: A Biflavonoid Procurement Guide


Sciadopitysin (CAS 521-34-6) is a naturally occurring 3′,8″-biflavone belonging to the amentoflavone class of biflavonoids, characterized as the 7,4′,4‴-trimethyl ether derivative of amentoflavone [1]. Primarily isolated from the leaves of Ginkgo biloba and Taxus species, this polyphenolic dimer is composed of two flavonoid units linked through a 3′-8″ interflavonoid bond, yielding a molecular formula of C₃₃H₂₄O₁₀ and a molecular weight of 580.54 g/mol [1]. As a high-purity (≥98%) analytical standard widely available from commercial vendors for research applications, sciadopitysin has been the subject of extensive pharmacological investigation, particularly for its modulatory effects on osteoclastogenesis, neuroprotection, and enzyme inhibition [2].

Why Generic Substitution of Ginkgo Biflavonoids Fails: Sciadopitysin's Structural and Functional Differentiation


Despite sharing a common 3′,8″-biflavone scaffold with other Ginkgo biloba-derived biflavonoids such as amentoflavone, ginkgetin, isoginkgetin, and bilobetin, sciadopitysin exhibits a distinct pharmacological profile that precludes functional interchangeability. The substitution pattern—specifically the presence of three methoxy groups at positions 7, 4′, and 4‴—confers unique physicochemical properties and target engagement characteristics that directly impact its biological activity in ways that differ substantially from its closest analogs [1]. Studies have consistently demonstrated that seemingly minor variations in hydroxyl and methoxy substitution across this compound class result in significant, quantifiable differences in enzyme inhibition potency, cellular protective effects, and target selectivity. Consequently, researchers and industrial users cannot assume that one Ginkgo biflavonoid can serve as a drop-in replacement for another without compromising experimental reproducibility or desired biological outcomes.

Sciadopitysin (CAS 521-34-6) Procurement Evidence Guide: Quantified Differentiation from Closest Analogs


Sciadopitysin Exhibits the Weakest CYP1B1 Inhibitory Activity Among Ginkgo Biflavones, Minimizing Potential Drug-Drug Interaction Liability

In a direct comparative study evaluating the inhibitory effects of four primary Ginkgo biloba biflavones on human cytochrome P450 1B1 (CYP1B1) activity using 7-ethoxyresorufin O-deethylation (EROD) assays, sciadopitysin demonstrated the weakest inhibitory potency [1]. This diminished activity is structurally attributed to sciadopitysin's unique substitution pattern featuring three hydroxyl and three methoxy groups, in contrast to amentoflavone's six hydroxyl substituents [1]. The kinetic analysis further revealed that sciadopitysin inhibited CYP1B1 via a competitive or mixed-type inhibition mechanism, which is distinct from the non-competitive mode exhibited by the more potent inhibitors ginkgetin and amentoflavone [1]. For researchers investigating biflavonoid mechanisms without confounding CYP1B1-mediated metabolism, sciadopitysin represents the least interfering member of this compound class.

CYP1B1 inhibition drug metabolism selectivity biflavonoid SAR

Sciadopitysin as a Potent Human Carboxylesterase 2 (CES2) Inhibitor with High Selectivity Over CES1

Following high-throughput screening of over 100 natural products, biflavones isolated from Ginkgo biloba, including sciadopitysin, were identified as extremely potent inhibitors of human carboxylesterase 2 (CES2) [1]. Importantly, these biflavones demonstrated high specificity for CES2 over the related CES1 isoform (>1000-fold selectivity) [1]. Inhibition kinetic analyses revealed that sciadopitysin, along with ginkgetin, bilobetin, and isoginkgetin, potently inhibited CES2-catalyzed fluorescein diacetate hydrolysis via a reversible and mixed inhibition mechanism, with Ki values of less than 100 nM [1]. Notably, the inhibition potency of these four biflavones against CES2 exceeded that of loperamide, a marketed anti-diarrheal agent currently used to mitigate irinotecan-induced intestinal toxicity [1]. Molecular docking studies confirmed that these biflavones bind tightly and stably within the catalytic cavity of CES2 through hydrogen bonding and π-π stacking interactions, while exhibiting negligible interactions with CES1 [1].

CES2 inhibition irinotecan toxicity enzyme specificity biflavonoid pharmacology

Sciadopitysin is the Most Abundant Biflavonoid in Ginkgo biloba Leaves, Ensuring Economical and Reproducible Sourcing

A comprehensive comparative analysis of biflavonoid content in Ginkgo biloba leaf extracts, utilizing HPLC-DAD for identification and quantification, revealed that sciadopitysin is the predominant biflavonoid species [1]. Across all extraction methods evaluated (solvent-based, enzyme-assisted, ultrasound-assisted, mechanical-assisted, and chemically assisted), sciadopitysin consistently emerged as the most prevalent biflavonoid, with levels exceeding 1 mg per gram of dry weight (dw) [1]. This abundance was followed by isoginkgetin. Furthermore, the study demonstrated that enzymatic (EAE) and mechanical-assisted extraction (MAE) methods significantly enhanced the recovery of individual biflavonoids, with EAE yielding 19–41% higher and MAE yielding 22–67% higher individual biflavonoid levels compared to conventional solvent extraction after just 5 minutes of processing [1].

natural abundance extraction efficiency quality control Ginkgo biloba

Sciadopitysin Demonstrates Superior Neuroprotection Against Amyloid-β (Aβ) Aggregation and Cytotoxicity Compared to Taxane Diterpenoids from Taxus chinensis

In a study evaluating the anti-Alzheimer's disease potential of compounds derived from the 95% ethanol extract of Taxus chinensis, sciadopitysin was identified as the most potent inhibitor of amyloid-beta (Aβ) peptide aggregation [1]. Using a thioflavin-T fluorescence assay, sciadopitysin exhibited the strongest activity against Aβ aggregation and the formation of fibrils among the five taxane diterpenoids tested [1]. Subsequent cellular assays demonstrated that sciadopitysin increased the viability of SH-SY5Y neuroblastoma cells and conferred neuroprotection against Aβ protein-induced toxicity in primary cortical neurons [1]. Additionally, independent studies have confirmed that sciadopitysin reduces Aβ42-induced cytotoxicity in PC12 cells with an EC50 value of 9.84 µM .

Alzheimer's disease Aβ aggregation neuroprotection biflavonoid

Sciadopitysin Promotes Osteoblast Differentiation and Suppresses Osteoclastogenesis, Offering a Dual Anabolic and Anti-Resorptive Profile for Bone Research

Sciadopitysin exhibits a unique dual-action profile on bone cell biology. In a bioactivity-guided fractionation study using primary cultures of mouse osteoblasts, sciadopitysin, along with bilobetin and 7,4′,7″,4‴-O-methyl-amentoflavone, significantly increased osteoblast differentiation, as assessed by alkaline phosphatase activity, collagen synthesis, and mineralization [1]. The structure-activity relationship analysis indicated that methoxyl groups at the 4′ and 4‴ positions in the B rings of amentoflavone-type biflavonoids are critical for this osteogenic activity [1]. Conversely, in a separate study, sciadopitysin dose-dependently suppressed RANKL-induced osteoclastogenesis and bone resorption in vitro [2]. Sciadopitysin strongly reduced RANKL-induced expression of osteoclast-specific genes including CTSK, TRAP, and MMP-9, and attenuated the expression of c-Fos and NFATc1 [2]. Critically, sciadopitysin inhibited RANKL-induced NF-κB activation without altering the phosphorylation of MAPKs (p38, JNK, ERK1/2) [2]. In vivo, sciadopitysin administration (10 mg/kg, i.p., every other day for 8 days) reversed bone loss in an LPS-induced mouse model [2].

osteoblast differentiation osteoclastogenesis bone remodeling RANKL inhibition

Validated LC-MS/MS Method Enables Reliable Quantification of Sciadopitysin in Biological Matrices, Supporting Robust Preclinical Pharmacokinetic Studies

A sensitive and rapid LC-MS/MS method has been developed and fully validated for the quantification of sciadopitysin in rat plasma, utilizing amentoflavone as an internal standard [1]. The method demonstrated a linear calibration range from 2.90 to 1160 ng/mL for sciadopitysin, with intra-day precision ranging from 4.1% to 11.4% and inter-day precision from 5.7% to 9.1% [1]. Sciadopitysin was found to be stable under various sample handling and storage conditions [1]. This validated analytical platform was successfully applied to pharmacokinetic and bioavailability studies in rats, providing critical in vivo disposition data [1].

pharmacokinetics bioavailability LC-MS/MS bioanalytical method

Targeted Application Scenarios for Sciadopitysin (CAS 521-34-6) in Research and Development


Lead Compound Discovery for CES2-Targeted Mitigation of Irinotecan-Induced Diarrhea

Sciadopitysin's potent inhibition of human CES2 (Ki < 100 nM) and exceptional selectivity over CES1 (>1000-fold) make it an ideal lead compound for developing agents to alleviate irinotecan-induced intestinal toxicity [1]. Its superior potency over the currently used agent loperamide, combined with high target specificity, provides a clear rationale for medicinal chemistry optimization efforts [1].

Bone Remodeling Research: Investigating Dual Anabolic and Anti-Resorptive Mechanisms

The dual action of sciadopitysin in stimulating osteoblast differentiation (increased ALP activity, collagen synthesis, mineralization) [2] while simultaneously suppressing RANKL-induced osteoclastogenesis via selective NF-κB inhibition [3] makes it a valuable tool for dissecting the molecular crosstalk between bone formation and resorption pathways in preclinical osteoporosis models.

Alzheimer's Disease Research: Targeting Amyloid-β Aggregation and Neurotoxicity

Given its demonstrated superiority as the most potent inhibitor of Aβ aggregation among taxane diterpenoids from Taxus chinensis [4], and its established neuroprotective effects against Aβ42-induced cytotoxicity (EC50 = 9.84 µM) in PC12 cells , sciadopitysin is a prioritized natural product for investigating amyloid cascade-targeted interventions in neurodegenerative disease models.

Phytochemical Standardization and Quality Control of Ginkgo biloba Extracts

As the most abundant biflavonoid in Ginkgo biloba leaves (>1 mg/g dry weight) [5], sciadopitysin serves as a critical marker compound for the standardization, authentication, and batch-to-batch quality control of Ginkgo biloba extracts and related botanical products. Its high natural abundance facilitates reliable and cost-effective analytical method development using HPLC-DAD or LC-MS/MS [6].

Technical Documentation Hub

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